Ferrous carbonate

Descripción general

Descripción

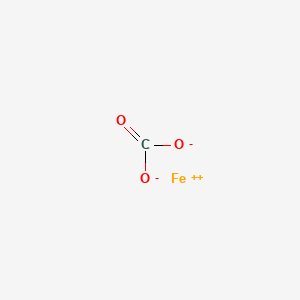

Ferrous carbonate, also known as iron(II) carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻). This compound is an important compound in various industrial and scientific applications due to its unique properties .

Métodos De Preparación

Ferrous carbonate can be synthesized through several methods:

Reaction of Iron(II) Chloride and Sodium Carbonate: This method involves reacting iron(II) chloride (FeCl₂) with sodium carbonate (Na₂CO₃) to produce this compound and sodium chloride (NaCl)[ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaCl} ]

Reaction of Iron(II) Perchlorate and Sodium Bicarbonate: Another method involves reacting iron(II) perchlorate (Fe(ClO₄)₂) with sodium bicarbonate (NaHCO₃), releasing carbon dioxide (CO₂) in the process[ \text{Fe(ClO}_4)_2 + 2 \text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Formation on Steel or Iron Surfaces: This compound can also form directly on steel or iron surfaces exposed to carbon dioxide (CO₂) and water (H₂O), creating an “iron carbonate” scale[ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ] These methods require careful control of reaction conditions to prevent oxidation of Fe²⁺ to Fe³⁺

Análisis De Reacciones Químicas

Ferrous carbonate undergoes several types of chemical reactions:

Thermal Decomposition: Upon heating, this compound decomposes into iron(III) oxide (Fe₂O₃) and carbon dioxide (CO₂)[ 2 \text{FeCO}_3 \rightarrow \text{Fe}_2\text{O}_3 + 2 \text{CO}_2 ]

Reaction with Acids: This compound reacts with acids to form the corresponding iron(II) salt and release carbon dioxide[ \text{FeCO}_3 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ] These reactions demonstrate the reactivity of this compound with both heat and acids

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Ferrous carbonate is characterized by its iron (II) cations () and carbonate anions (). It is stable under normal conditions but decomposes at temperatures between 500–600 °C. This stability makes it suitable for various applications where a reliable source of ferrous ions is required.

Chemistry

- Precursor for Iron Compounds : this compound serves as a precursor for synthesizing other iron compounds. Its ability to release ferrous ions upon heating allows it to be utilized in various chemical reactions .

- Reagent in Reactions : It is employed as a reagent in the synthesis of catalysts and other industrial chemicals, enhancing the efficiency of chemical processes .

Biology

- Iron Cycling : In biological studies, this compound is significant for understanding iron cycling in sedimentary environments. Its interactions with microorganisms are critical for nutrient cycling and ecological balance.

- Cellular Function : As a source of iron, this compound plays a vital role in cellular processes, particularly in the formation of hemoglobin. Its supplementation can help prevent conditions like anemia .

Medicine

- Dietary Supplement : this compound is commonly used as an iron supplement to treat iron-deficiency anemia. However, its bioavailability is relatively low compared to other forms of iron supplements like ferrous sulfate .

Industry

- Iron and Steel Production : In the iron and steel industry, this compound is utilized as a source of iron, contributing to the production process .

- Ceramics : It has potential applications in ceramics, particularly in adding iron ions to materials used in computer memory cores .

- Petroleum Drilling : this compound can act as a scavenger for hydrogen sulfide (H₂S) in petroleum drilling operations, enhancing safety by reducing toxic hazards .

Calves Feeding Study

A controlled study investigated the effects of dietary supplementation with this compound versus ferrous sulfate on calves. The results indicated that while both supplements increased serum iron levels, ferrous sulfate demonstrated significantly higher retention and bioavailability compared to this compound. This highlights the importance of selecting appropriate iron sources for animal nutrition.

Microbial Carbonate Formation

Research on microbial communities revealed that specific bacteria could enhance the precipitation of this compound under low pH conditions. This process was linked to bacterial metabolic activities that altered local chemical environments conducive to mineral formation, showcasing the ecological significance of this compound in natural systems .

Arsenic Removal

A study evaluated the use of this compound filter beds combined with chlorine to oxidize arsenic (As(III)) to As(V). The results demonstrated that this compound could effectively generate ferric hydroxide for in-situ coagulation and removal of arsenic from water sources, indicating its potential application in environmental remediation .

Mecanismo De Acción

The mechanism of action of ferrous carbonate primarily involves its role as a source of iron. In biological systems, iron from this compound is absorbed and transported to target cells, where it is incorporated into hemoglobin and other iron-containing proteins. This process is essential for oxygen transport and various metabolic functions .

Comparación Con Compuestos Similares

Ferrous carbonate can be compared with other iron compounds such as:

Ferrous Sulfate (FeSO₄): Commonly used as an iron supplement with higher bioavailability than this compound.

Ferrous Gluconate (Fe(C₆H₁₁O₇)₂): Another iron supplement with good bioavailability and used in treating iron-deficiency anemia.

Iron(III) Oxide (Fe₂O₃): Used as a pigment and in the production of iron and steel.

Copper(II) Carbonate (CuCO₃): Similar in structure but used primarily in the production of copper and as a pigment.

Zinc Carbonate (ZnCO₃): Used in the production of zinc and as a dietary supplement .

This compound is unique due to its specific applications in both industrial and biological contexts, particularly its role in iron cycling and its use as a precursor for other iron compounds.

Actividad Biológica

Ferrous carbonate (FeCO₃) is an iron compound with notable biological activities, particularly in the context of nutrition and microbial interactions. This article explores its biological activity, focusing on its bioavailability, effects on animal health, and microbial interactions.

Overview of this compound

This compound is a source of iron that is used in various applications, including dietary supplements and animal feed. Its role as an iron supplement is critical, especially for populations at risk of iron deficiency.

Bioavailability and Nutritional Studies

Bioavailability refers to the degree and rate at which an active ingredient or active moiety is absorbed and becomes available at the site of action. Studies have shown that the bioavailability of iron from this compound is lower compared to other iron sources such as ferrous sulfate.

Key Findings from Research

- Dietary Iron Supplementation : A study involving calves fed diets supplemented with this compound (1000 ppm) indicated that while this source provided some bioavailability, it was significantly lower than that of ferrous sulfate. The average stable iron concentration in various tissues was higher in calves receiving ferrous sulfate compared to those receiving this compound .

- Serum and Tissue Analysis : The serum total iron levels and tissue concentrations were assessed, revealing no significant differences in hemoglobin or packed cell volume between groups supplemented with this compound and those with ferrous sulfate. However, tissue zinc levels were notably lower in calves fed ferrous sulfate, suggesting a potential interaction between these minerals .

| Treatment Type | Serum Iron Levels | Tissue Iron Concentration | Hemoglobin Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Lower | Lower | No significant change |

| Ferrous Sulfate | Higher | Higher | No significant change |

Microbial Interactions

This compound also plays a role in microbial ecology, particularly in environments where acidophilic microorganisms thrive. These microbes can mediate the precipitation of carbonate minerals under specific conditions.

Mechanisms of Microbial Mediation

- Carbonate Precipitation : Research has demonstrated that certain bacteria can facilitate the formation of Fe-carbonate minerals by altering the pH and alkalinity of their surroundings. For instance, Acidiphilium species can utilize ferric iron as an electron acceptor, leading to the precipitation of carbonates through metabolic processes .

- Environmental Implications : The microbial mediation of carbonate formation suggests that this compound not only serves nutritional roles but also contributes to biogeochemical cycles in acidic environments.

Case Studies

- Calves Feeding Study : In a controlled trial, calves were fed diets supplemented with either this compound or ferrous sulfate. The study monitored serum iron levels and tissue accumulation over several weeks. Results indicated that while both sources increased serum iron levels compared to controls, the retention and bioavailability were significantly higher for ferrous sulfate .

- Microbial Carbonate Formation : A study on microbial communities revealed that under low pH conditions, specific bacteria could enhance the precipitation of Fe-carbonates. This process was linked to their metabolic activities, which altered local chemical environments conducive to mineral formation .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. While it is generally considered safe for consumption within recommended limits, excessive intake can lead to gastrointestinal disturbances and other health issues.

Propiedades

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

ANone: The molecular formula of ferrous carbonate is FeCO3. Its molecular weight is 115.85 g/mol.

A: Yes, infrared (IR) spectroscopy has been used to characterize this compound. Studies have identified characteristic absorption bands between 800-500 cm−1. []

A: this compound is relatively unstable in the presence of oxygen and moisture. It readily oxidizes to form ferric oxides and hydroxides. []

A: this compound (siderite) forms a protective scale on the surface of mild steel in CO2-rich environments, such as oil and gas pipelines. [] The formation of this scale is influenced by factors like temperature, pH, and the presence of other chemical species. []

A: Studies using in-situ synchrotron X-ray diffraction have shown that trace amounts of Cr3+ can expedite the formation of crystalline siderite during CO2 corrosion. [] This is attributed to the influence of chromium on local pH levels at the steel surface, facilitating faster precipitation of this compound. []

A: The dissolution rate of this compound is influenced by factors like pH, temperature, and the presence of other ions in solution. For instance, in acidic environments, this compound readily dissolves. []

A: Other iron salts like ferrous sulfate, ferrous fumarate, and ferric ammonium citrate are commonly used as iron supplements. [, , ] The choice of iron supplement depends on factors like tolerability, bioavailability, and cost.

ANone: While this compound itself is not typically used as a corrosion inhibitor, other strategies for mitigating CO2 corrosion include using corrosion-resistant alloys, applying protective coatings, and controlling the pipeline environment (e.g., by removing CO2 or adding inhibitors).

A: this compound released into the environment can undergo oxidation, forming ferric oxides and hydroxides. [] These iron oxides can influence the mobility and bioavailability of other elements in the environment. []

A: Strategies to minimize the environmental impact of this compound waste include optimizing industrial processes to reduce waste generation, recycling and reusing this compound waste, and developing appropriate disposal methods that minimize leaching and contamination. []

A: this compound, in the form of Blaud's pills, has a long history of use as an iron supplement dating back to the 19th century. []

A: Early research focused on the macroscopic properties of this compound scales. More recently, advanced techniques like in-situ synchrotron X-ray diffraction have allowed scientists to investigate the microscopic mechanisms of scale formation, including the role of nucleation and crystal growth. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.